(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride
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Description
(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
A study by Roman (2013) highlights the utility of ketonic Mannich bases, such as 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. These reactions involve interactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and different amines, leading to the formation of dithiocarbamates, thioethers, and various heterocyclic derivatives, including pyrazolines, pyridines, and benzodiazepines. This approach demonstrates the potential of utilizing similar Mannich base derivatives for synthesizing a wide range of structurally diverse compounds for various research applications (Roman, 2013).
Molecular and Crystal Structures
Dolzhenko et al. (2011) explored the molecular and crystal structure of a compound closely related to the target molecule, revealing insights into the geometrical and electronic structures that could be relevant for understanding the chemical behavior and potential applications of such compounds in research. The study provides a detailed analysis of the crystal symmetry, unit cell dimensions, and intramolecular hydrogen bonds, contributing to the field of crystallography and material science (Dolzhenko et al., 2011).
Catalysis and Synthesis
The work by García-García et al. (2014) on the stereoselective synthesis of polyheterobicyclic and tricyclic systems from p-quinols underlines the significance of catalysis in organic synthesis. The use of catalysts like 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving the target compound or its derivatives could lead to the development of novel synthetic pathways for complex heterocyclic structures, which are pivotal in drug discovery and materials science (García-García et al., 2014).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This research suggests potential pathways for synthesizing various heterocyclic derivatives using the target compound or its analogs, which could have implications in pharmaceuticals, agrochemicals, and material science (Bacchi et al., 2005).
properties
IUPAC Name |
(2S,3R)-2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-8-13(9(2)19-17-8)10-5-11(7-16-6-10)14-12(15)3-4-18-14;;/h5-7,12,14H,3-4,15H2,1-2H3;2*1H/t12-,14+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLMPHEIOAPHG-DAIKJZOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=CN=C2)[C@H]3[C@@H](CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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